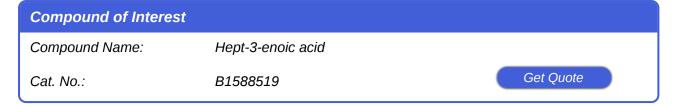


# Hept-3-enoic acid CAS number and molecular weight

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# An In-depth Technical Guide to Hept-3-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **hept-3-enoic acid**, a seven-carbon unsaturated carboxylic acid. It details its chemical properties, synthesis, and spectroscopic data, and explores its potential role in cellular signaling and drug development. This document is intended to be a valuable resource for researchers and professionals working in the fields of chemistry, biochemistry, and pharmaceutical sciences.

# **Chemical and Physical Properties**

**Hept-3-enoic acid** exists as two geometric isomers, (E)-**hept-3-enoic acid** and (Z)-**hept-3-enoic acid**, each possessing distinct chemical and physical properties. The molecular formula for both isomers is  $C_7H_{12}O_2$  and they have a molecular weight of approximately 128.17 g/mol . [1][2][3]



Property	(E)-hept-3-enoic acid	(Z)-hept-3-enoic acid	
CAS Number	28163-84-0[1][3][4][5]	29901-85-7[2][6][7]	
Molecular Formula	C7H12O2[1]	C7H12O2[2]	
Molecular Weight	128.17 g/mol [1][3]	128.17 g/mol [2]	
Boiling Point	226.5 °C at 760 mmHg[1]	Not available	
Density	0.968 g/cm <sup>3</sup> [1]	Not available	
Refractive Index	1.457[1]	Not available	

## Synthesis of Hept-3-enoic Acid

The synthesis of **hept-3-enoic acid**, particularly the stereoselective synthesis of its (E) and (Z) isomers, is of significant interest. Several synthetic strategies have been developed, primarily involving the carboxylation of allylic alcohols or modifications of other organic precursors.

### Synthesis of (E)-hept-3-enoic acid

A common method for the synthesis of (E)-β,γ-unsaturated carboxylic acids involves the palladium-catalyzed carboxylation of allylic alcohols using formic acid as a C1 source.[1] Another approach is the nickel-catalyzed reductive carboxylation of allylic alcohols with CO<sub>2</sub>.[1]

Experimental Protocol: Palladium-Catalyzed Carboxylation of an Allylic Alcohol (General Procedure)

A detailed experimental protocol for the specific synthesis of (E)-**hept-3-enoic acid** via this method is not readily available in the provided search results. However, a general procedure would involve the following steps:

- To a reaction vessel under an inert atmosphere, add the corresponding allylic alcohol, a palladium catalyst (e.g., Pd(OAc)<sub>2</sub>), a suitable ligand (e.g., a phosphine ligand), and a solvent.
- Add formic acid and an additive, such as acetic anhydride.[1]
- Heat the reaction mixture to the desired temperature and stir for the required reaction time.



- Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, quench the reaction and perform an aqueous work-up.
- Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
- Purify the crude product by column chromatography or distillation to obtain pure (E)-hept-3-enoic acid.

#### Synthesis of (Z)-hept-3-enoic acid

The synthesis of (Z)-**hept-3-enoic acid** is less commonly described in the available literature. However, general methods for the synthesis of (Z)-alkenoic acids can be adapted.

### **Spectroscopic Data**

Detailed experimental spectroscopic data for the individual isomers of **hept-3-enoic acid** are not fully available in the public domain. However, based on the known chemical shifts of similar compounds, the following are the expected ranges for their <sup>1</sup>H and <sup>13</sup>C NMR spectra.



Isomer	<sup>1</sup> H NMR Chemical Shifts (ppm)	<sup>13</sup> C NMR Chemical Shifts (ppm)	Infrared (IR) Spectroscopy (cm <sup>-1</sup> )
(E)-hept-3-enoic acid	Olefinic protons (~5.4-5.6 ppm), Allylic protons (~2.9-3.1 ppm), Aliphatic protons (0.9-2.3 ppm), Carboxylic acid proton (~10-12 ppm)	Carboxyl carbon (~170-180 ppm), Olefinic carbons (~120-140 ppm), Aliphatic carbons (~13-40 ppm)	O-H stretch (~2500- 3300, broad), C=O stretch (~1700-1725), C=C stretch (~1650), C-O stretch (~1210- 1320)
(Z)-hept-3-enoic acid	Olefinic protons (~5.3-5.5 ppm), Allylic protons (~3.0-3.2 ppm), Aliphatic protons (0.9-2.2 ppm), Carboxylic acid proton (~10-12 ppm)	Carboxyl carbon (~170-180 ppm), Olefinic carbons (~120-140 ppm), Aliphatic carbons (~13-40 ppm)	O-H stretch (~2500- 3300, broad), C=O stretch (~1700-1725), C=C stretch (~1650), C-O stretch (~1210- 1320)

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

# Potential Role in Cellular Signaling and Drug Development

While direct research on the specific biological activities of **hept-3-enoic acid** is limited, the broader class of short-chain fatty acids (SCFAs) is known to play a significant role in cellular signaling.

## **Short-Chain Fatty Acids as Signaling Molecules**

SCFAs, which are primarily produced by the gut microbiota, act as signaling molecules by activating G-protein-coupled receptors (GPCRs) such as GPR41, GPR43, and GPR109A.[8][9] [10] These receptors are involved in regulating various physiological processes, including inflammation, glucose metabolism, and lipid metabolism.[8][11][12] The activation of these pathways can influence immune responses and metabolic homeostasis.[9][11][12]



The general mechanism of SCFA signaling through GPCRs can be illustrated as follows:



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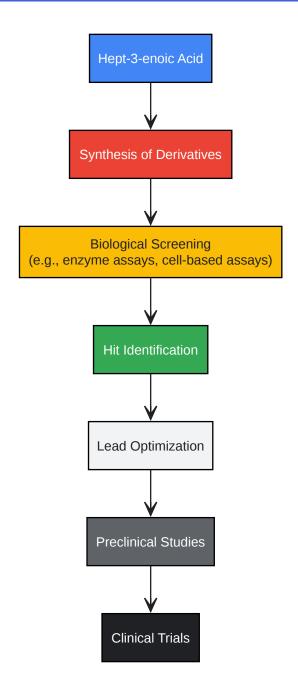
Caption: General signaling pathway of short-chain fatty acids via G-protein-coupled receptors.

#### **Potential Applications in Drug Development**

Given its structural similarity to other biologically active fatty acids, **hept-3-enoic acid** and its derivatives are of interest in drug discovery. Unsaturated fatty acids are precursors for various bioactive lipids and can be used as building blocks in the synthesis of more complex molecules.[1] The potential antimicrobial and antioxidant properties of (E)-**hept-3-enoic acid** also suggest its utility in various applications.[1]

The workflow for exploring **hept-3-enoic acid** derivatives in drug discovery could follow this logical progression:





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Caption: A logical workflow for the development of drugs based on hept-3-enoic acid.

#### Conclusion

**Hept-3-enoic acid**, in both its (E) and (Z) isomeric forms, presents an interesting subject for chemical and biological research. While detailed experimental data and specific biological functions are still areas for further investigation, its classification as a short-chain unsaturated fatty acid suggests potential involvement in important cellular signaling pathways. The synthetic



accessibility of this molecule and its derivatives opens avenues for its exploration in medicinal chemistry and drug discovery. This technical guide serves as a foundational resource to encourage and support further research into the properties and applications of **hept-3-enoic** acid.

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